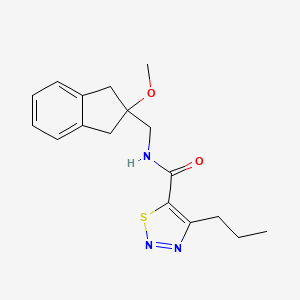
4-acetyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-acetyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide, also known as compound 1, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a sulfonamide derivative of pyridine and has been found to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Anticancer Activity
- Benzenesulfonohydrazide and benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, including breast, lung, colon, ovary, and liver cancer cell lines. Some compounds showed good anticancer activity against ovary and liver cancer cell lines (Kumar et al., 2015).
- Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and displayed significant antiprotozoal activities, including effects against Trypanosoma and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
- Zinc phthalocyanine derivatives substituted with benzenesulfonamide units have been explored for their photosensitizing abilities, suitable for photocatalytic applications, and potential in photodynamic therapy for cancer treatment due to their favorable photophysical and photochemical properties (Öncül et al., 2021).
Antimicrobial Activity
- Certain benzenesulfonamide derivatives have shown great antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli, highlighting their potential in combating microbial infections (Ijuomah et al., 2022).
Photophysical and Photochemical Properties
- Studies on the photophysical and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units have revealed their high singlet oxygen quantum yield, making them suitable for applications in photodynamic therapy (Pişkin et al., 2020).
Synthesis and Structural Characterization
- Research into the synthesis and structural characterization of various benzenesulfonamide derivatives, including those with potential as HIV-1 infection preventative agents, has been documented. These studies contribute to the understanding of their chemical properties and potential applications in drug development (De-ju, 2015).
properties
IUPAC Name |
4-acetyl-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-13(21)15-4-6-17(7-5-15)25(22,23)20-11-14-9-16(12-19-10-14)18-3-2-8-24-18/h2-10,12,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCGGXYEDCRBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

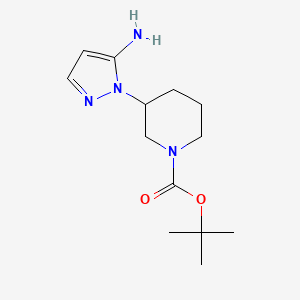
![tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate](/img/structure/B2796545.png)
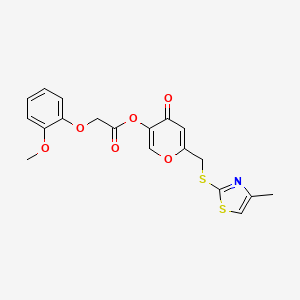

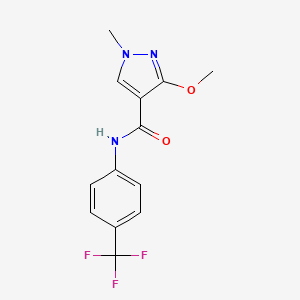
![2-{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2796550.png)
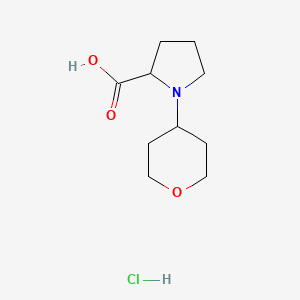
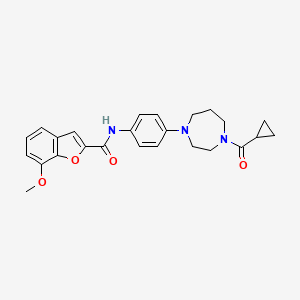

![3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2796558.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2796559.png)
![2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796563.png)
